5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine is a complex organic compound belonging to the class of 1,2,4-triazines. This compound exhibits potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features suggest it may interact with biological targets, making it a subject of interest in drug discovery.
The compound is classified as a triazine derivative, which is a category of heterocyclic compounds containing a triazine ring. Triazines are known for their diverse biological activities, including antimicrobial and antitumor properties.
The synthesis of 5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine typically involves several key steps:
The synthetic pathway may include purification steps such as supercritical fluid chromatography to isolate desired regioisomers. The regioselectivity of the reactions is crucial for obtaining specific derivatives with desired biological activities .
The molecular structure of 5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine features:
CC(=C(NC(=O)c1cccc(Cl)c1Cl)N)c2nc(SC)c(NC(=O)c3cccc(Cl)c3Cl)n2This data provides insight into the compound's potential reactivity and interaction with biological systems.
5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine may undergo various chemical reactions typical for triazines:
The reactivity of this compound can be influenced by the electronic nature of its substituents, which can stabilize or destabilize intermediates during reactions .
The mechanism of action for compounds like 5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine typically involves:
Studies have indicated that triazine derivatives can exhibit significant activity against various biological targets, including those involved in cancer and microbial infections .
5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine has potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4